molecular formula C10H20N2 B562508 1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 CAS No. 718613-20-8

1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10

Cat. No.: B562508
CAS No.: 718613-20-8
M. Wt: 178.345
InChI Key: QDVBKXJMLILLLB-YRRFPNITSA-N
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Preparation Methods

The synthesis of 1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 involves the deuteration of 1,4’-bipiperidine. The process typically includes the following steps:

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-piperidin-4-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2/i1D2,2D2,3D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVBKXJMLILLLB-YRRFPNITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCNCC2)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661810
Record name (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718613-20-8
Record name (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-(N-benzyl-N-methyl-amino)-2-[4-(piperidino)-piperidin-1-yl]-4-morpholino-pyrimido [5,4-d]pyrimidine From 2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine and 4-piperidino-piperidine Yield: 54% of theory, Melting point: 106° C. C28H38N8O (502.67)
Name
8-(N-benzyl-N-methyl-amino)-2-[4-(piperidino)-piperidin-1-yl]-4-morpholino-pyrimido [5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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